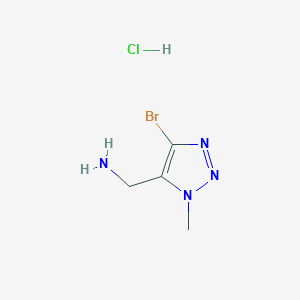

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride

描述

属性

IUPAC Name |

(5-bromo-3-methyltriazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN4.ClH/c1-9-3(2-6)4(5)7-8-9;/h2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGNLSAYOMBWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)Br)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138518-30-4 | |

| Record name | 1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride: has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.

Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocyclic compounds and polymers.

作用机制

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs differing in heterocyclic core, substituents, and physicochemical properties.

Structural and Physicochemical Comparisons

生物活性

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C4H7BrN4·HCl

- Molecular Weight : 227.56 g/mol

- CAS Number : 1694023-10-3

Research indicates that this compound exhibits biological activity primarily through its interaction with various biological targets. Notably, it has been identified as a potential inhibitor of the DprE1 enzyme, which is crucial in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Inhibiting this enzyme can disrupt the bacterial cell wall synthesis, leading to antimicrobial effects.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. A study reported that derivatives of triazole compounds exhibit significant inhibitory effects against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 1.8 to 6.9 μg/mL for certain derivatives .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| BOK-2 | 1.8 | M. tuberculosis |

| BOK-3 | 2.4 | M. tuberculosis |

| BOP-1 | 5.9 | M. tuberculosis |

| BOK-5 | 6.9 | M. tuberculosis |

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using mouse fibroblast 3T3 cells to evaluate the safety profile of this compound. The results indicated that concentrations up to 50 μg/mL were tolerated without significant cytotoxic effects, suggesting a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the bromine atom at the 4-position of the triazole ring is believed to contribute to its potency against specific targets by influencing binding interactions.

Case Studies

Several studies have explored the efficacy of triazole derivatives:

- Study on DprE1 Inhibition : A series of triazole-linked benzoxazole derivatives were synthesized and tested for their ability to inhibit DprE1, with some compounds exhibiting IC50 values as low as 2.2 ± 0.1 μM .

- Antimicrobial Potency : Research highlighted that compounds with additional functional groups showed enhanced potency against M. tuberculosis compared to simpler structures . For example, the introduction of an amide group significantly improved the MIC values.

常见问题

Q. What are the standard synthetic routes for (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride, and how are yields optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by bromination and amine hydrochloride salt formation. Key steps include:

- Cycloaddition : Reacting propargylamine derivatives with azides under Cu(I) catalysis to form the 1,2,3-triazole ring .

- Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) .

- Salt Formation : Treating the free base with HCl in ethanol to precipitate the hydrochloride salt .

Q. Optimization Strategies :

- Use anhydrous conditions to minimize side reactions.

- Monitor reaction progress via LC-MS to isolate intermediates.

- Typical yields range from 60–75%, with purity >95% confirmed by HPLC .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Essential Techniques :

- NMR : , , and NMR to confirm the triazole structure, bromine substitution, and amine protonation. The methyl group at N1 resonates at ~3.8 ppm, while the methanamine protons appear as a triplet near 4.1 ppm .

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves the planar triazole ring and bromide positioning. Data collection at low temperature (100 K) minimizes thermal motion artifacts.

- HRMS : Exact mass analysis (e.g., ESI-HRMS) confirms the molecular formula (CHBrClN) with a mass error <2 ppm .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood for weighing and reactions .

- Storage : Store in a sealed glass container at 2–8°C in a dark, dry environment to prevent hydrolysis or decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or biological activity?

- DFT Calculations : Model the electrophilic bromine site for Suzuki-Miyaura cross-coupling reactions. The LUMO energy of the brominated triazole correlates with reactivity toward aryl boronic acids .

- Docking Studies : Screen against targets like kinases or GPCRs using the protonated amine as a hydrogen-bond donor. The bromine atom may enhance binding via hydrophobic interactions .

Table 1 : Computational Parameters for Reactivity Prediction

| Parameter | Value/Description | Reference |

|---|---|---|

| LUMO Energy (eV) | -1.34 (B3LYP/6-31G*) | |

| LogP | 1.2 ± 0.3 | |

| Polar Surface Area (Ų) | 45.7 |

Q. How can structural contradictions (e.g., NMR vs. XRD data) be resolved?

- Dynamic Effects : Discrepancies in NMR chemical shifts (e.g., amine proton exchange) vs. static XRD positions require variable-temperature NMR and neutron diffraction for proton localization .

- Tautomerism : The triazole ring’s tautomeric equilibrium (1H vs. 2H forms) can be assessed via -HMBC NMR to confirm the dominant 1-methyl-1H tautomer .

Q. What strategies mitigate decomposition during long-term storage or under harsh reaction conditions?

- Stabilizers : Add 0.1% w/v ascorbic acid to prevent oxidative degradation of the amine group.

- pH Control : Maintain solutions at pH 4–6 to avoid dehydrohalogenation of the hydrochloride salt .

- Lyophilization : For long-term storage, lyophilize the compound and store under argon .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine at C4 acts as a leaving group in palladium-catalyzed reactions:

- Suzuki-Miyaura : React with aryl boronic acids in THF/HO (3:1) using Pd(PPh) (2 mol%) and KCO at 80°C. Yields exceed 85% for biaryl derivatives .

- Buchwald-Hartwig : Couple with secondary amines (e.g., morpholine) using Xantphos/Pd(OAc) to form C–N bonds .

Table 2 : Cross-Coupling Reaction Optimization

| Reaction Type | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh)/KCO | 88 | |

| Buchwald-Hartwig | Pd(OAc)/Xantphos | 76 |

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Chiral Resolution : If the methanamine group is chiral, use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol (85:15) for separation .

- Racemization Risk : Avoid high temperatures (>50°C) during amine salt formation to preserve enantiomeric excess .

Q. How can in vitro and in vivo studies be designed to evaluate toxicity or bioactivity?

Q. What advanced techniques resolve crystallographic disorder in the triazole ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。